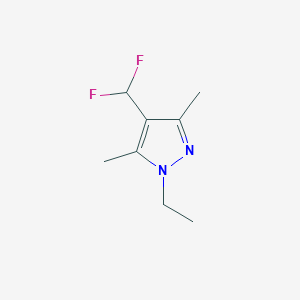
1-(3-Chloropyrazin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropyrazin-2-yl)ethanol is an organic compound with the molecular formula C6H6ClN2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 1-(3-Chloropyrazin-2-yl)ethanol typically involves the reaction of 3-chloropyrazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the ethylene oxide on the pyrazine ring. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-(3-Chloropyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form 1-(3-Chloropyrazin-2-yl)ethanone.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazine ring, to form dihydropyrazine derivatives.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Chloropyrazin-2-yl)ethanol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparaison Avec Des Composés Similaires
1-(3-Chloropyrazin-2-yl)ethanol can be compared with other similar compounds, such as:
1-(3-Chloropyrazin-2-yl)ethanone: This compound is an oxidized form of this compound and has similar applications in chemistry and biology.
3-Chloropyrazine-2-carboxylic acid: Another derivative of pyrazine, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
2-(3-Chloropyrazin-2-yl)ethanol: A structural isomer of this compound, it has similar chemical properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
1-(3-chloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)5-6(7)9-3-2-8-5/h2-4,10H,1H3 |
Clé InChI |
NWKSGFFWCCTNSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CN=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)







![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)

